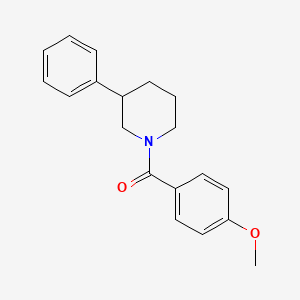![molecular formula C22H26N4O3 B5539951 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide" involves complex chemical reactions. These processes often include multi-step syntheses that yield the final product with high specificity. The synthesis methods can vary significantly, employing different reagents, catalysts, and conditions to achieve the desired molecular structure. For example, a one-pot, three-component synthesis method under solvent-free conditions has been reported for producing related pyrazole derivatives, showcasing the diverse synthetic approaches available for such compounds (Adib et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide" is characterized using various analytical techniques, including X-ray crystallography, NMR, and computational methods. These analyses reveal intricate details about the molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For instance, X-ray structure characterization and DFT calculations have been employed to study the intermolecular interactions in antipyrine-like derivatives, providing insights into the stabilization mechanisms within the crystal structure (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of "3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide" and related compounds are determined by their functional groups and molecular structure. These compounds participate in various chemical reactions, such as cycloadditions, rearrangements, and oxidative processes, which can alter their molecular framework and, consequently, their chemical and physical properties. Research has demonstrated the catalyst-free synthesis of related compounds by 1,3-dipolar cycloaddition and rearrangement, highlighting the diverse reactivity of such molecules (Liu et al., 2014).
Scientific Research Applications
Molecular Structure and Synthesis
Compounds with complex structures including pyrazole, isoxazole, and benzamide moieties are synthesized through various methods, highlighting their potential utility in medicinal chemistry and materials science. For example, the synthesis and characterization of pyrazole derivatives demonstrate the adaptability of these compounds for targeted chemical properties and biological activities (Saeed et al., 2020). These methodologies can be instrumental in developing new materials or drugs with specific functions.
Supramolecular Chemistry
The study of intermolecular interactions, such as hydrogen bonding and π-π interactions, is crucial for the design of molecular assemblies and networks. Research on compounds similar to the query indicates the significance of these interactions in forming supramolecular structures (Wang et al., 2014). Such studies are foundational for the development of advanced materials with potential applications in nanotechnology, catalysis, and drug delivery.
Biological Activity and Drug Design
The structural elements present in the query compound are reminiscent of those found in various bioactive molecules, suggesting potential applications in drug discovery and pharmaceutical research. For instance, compounds containing pyrazole and benzamide groups have been explored for their antibacterial properties and as potential antipsychotic agents, demonstrating the relevance of such structures in medicinal chemistry (Palkar et al., 2017). These findings indicate the importance of structural motifs similar to those in the query compound for the development of new therapeutic agents.
Future Directions
properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-7-16(3)26(24-14)11-17-5-4-6-18(9-17)22(27)23-21-13-28-12-19(21)10-20-8-15(2)25-29-20/h4-9,19,21H,10-13H2,1-3H3,(H,23,27)/t19-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRAIPVUSRVVNL-CTNGQTDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NC3COCC3CC4=CC(=NO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N[C@H]3COC[C@H]3CC4=CC(=NO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)


![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)